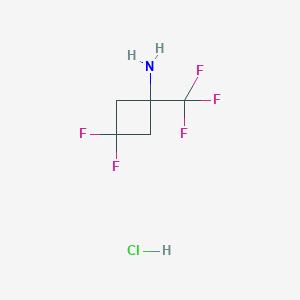

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Description

Historical Development of Fluorinated Cyclobutyl Scaffolds

The synthesis of cyclobutane itself dates to 1907, but its fluorinated derivatives emerged much later as tools for addressing challenges in drug design. Early work focused on simple fluorinated analogs, such as gem-difluorocyclobutanes, which were initially explored for their ability to mimic bioactive conformations while resisting enzymatic degradation. A pivotal advancement occurred in 2019 with the multigram-scale synthesis of 2,2-difluorocyclobutane building blocks, which demonstrated the feasibility of incorporating fluorine at specific positions on the ring. Subsequent innovations, such as the strain-release trifluoromethoxylation of bicyclobutanes reported in 2025, expanded access to hybrid bioisosteres with tailored physicochemical profiles.

The development of 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride exemplifies this trajectory. Its synthesis leverages modern fluorination techniques, including deoxofluorination and photocycloaddition, to introduce both trifluoromethyl and gem-difluoro groups onto the cyclobutane core. These methods address historical limitations in regioselectivity and scalability, enabling the compound’s use as a versatile intermediate in medicinal chemistry campaigns.

Significance in Contemporary Organofluorine Chemistry

The compound’s significance arises from its distinct electronic and steric properties:

- Trifluoromethyl Group : The -CF₃ moiety induces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing metabolic stability. This group also occupies a volume similar to isopropyl groups, making it effective in hydrophobic pocket filling.

- Geminal Difluorination : The 3,3-difluoro configuration reduces ring puckering dynamics while maintaining sufficient flexibility for target engagement. Fluorine’s high electronegativity stabilizes adjacent carbocations, facilitating synthetic elaboration.

- Cyclobutane Scaffold : The strained four-membered ring enforces non-planar geometries, reducing entropic penalties upon binding to biological targets. This rigidity is particularly valuable in kinase inhibitor design.

Recent studies highlight its role in optimizing drug candidates. For example, replacing flexible linkers with cyclobutane rings in indole-based inhibitors improved potency 10-fold by preorganizing the molecule into its bioactive conformation. Similarly, the trifluoromethyl group in analogous structures enhances blood-brain barrier penetration, a key consideration in central nervous system-targeted therapies.

Position in the Landscape of Fluorinated Building Blocks for Research

This compound occupies a niche among fluorinated building blocks due to its balanced physicochemical properties. Comparative analyses with related systems reveal its advantages:

| Property | 3,3-Difluoro-1-(CF₃)Cyclobutane | 2,2-Difluorocyclobutane | Non-Fluorinated Cyclobutane |

|---|---|---|---|

| Log P | 3.39 | 2.85 | 1.98 |

| pKa (Amine) | 8.2 | 9.1 | 10.5 |

| Conformational Flexibility | Moderate | High | Very High |

This data underscores its intermediate lipophilicity, which strikes a balance between membrane permeability and aqueous solubility—a common challenge in fluorinated compound design. Additionally, the cis-1,2-disubstitution pattern in related derivatives lowers lipophilicity compared to trans isomers, enabling fine-tuning for specific applications.

The compound’s synthetic versatility further cements its utility. It serves as a precursor to carboxylic acids, alcohols, and acylated derivatives through straightforward functional group interconversions. Recent advances in asymmetric hydroboration and photocycloaddition have also enabled enantioselective routes to its derivatives, addressing the growing demand for chiral fluorinated motifs.

Properties

IUPAC Name |

3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLBYOFUAYZSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with readily available 4-oxocyclobutane precursors.

Formation of Cyclobutanones: These precursors are converted to cyclobutanones.

Introduction of Fluorine Groups: The cyclobutanones are treated with reagents such as TMSCF3 (trimethylsilyl trifluoromethyl) and a fluoride source to introduce the trifluoromethyl group.

Amination: The resulting intermediate undergoes amination to introduce the amine group.

Formation of Hydrochloride Salt: Finally, the amine is protonated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclobutanes, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Structural Features

The compound features a cyclobutane ring with both difluoro and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorinated groups enhances the compound's stability and lipophilicity, making it a candidate for various pharmacological applications.

Chemistry

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds. Its unique structure allows for diverse synthetic pathways that can lead to novel compounds with enhanced properties.

Biology

The compound is studied for its potential biological activity and interactions with biomolecules. The incorporation of fluorinated groups is known to improve binding affinity and specificity for certain biological targets, which is crucial for drug design.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. The unique properties of this compound may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activities:

Antiviral Activity

In vitro studies have shown that this compound demonstrates significant inhibition of viral replication. The mechanism is linked to the compound's ability to disrupt viral protein synthesis pathways.

Anticancer Properties

Investigations into the anticancer effects of this compound against various cancer cell lines have indicated dose-dependent cytotoxicity, with IC50 values ranging from 10 µM to 30 µM across different cell lines. This highlights its potential as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

Some fluorinated derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Study 1: Antiviral Activity

A study examining the antiviral properties of fluorinated cyclobutane derivatives found that this compound significantly inhibited viral replication in vitro. This effect was attributed to its interference with viral protein synthesis pathways.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects against various cancer cell lines showed that this compound exhibited cytotoxicity at varying concentrations, indicating its potential as a therapeutic agent against cancer.

Research Findings

Recent studies underscore the importance of fluorinated compounds in drug design. The inclusion of trifluoromethyl groups has been associated with improved pharmacokinetic properties and increased metabolic stability. Research highlights that incorporating such groups can lead to significant enhancements in drug potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Acyclic Trifluoromethylamines

- Example: 1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 2968-32-3) Molecular Formula: C₃H₇ClF₃N . Similarity Score: 0.83 .

Cyclobutane Derivatives with Trifluoromethyl Groups

- Example : 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS 1260768-75-9)

Aromatic Cyclobutane Analogues

- Example: 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride Molecular Formula: C₁₁H₁₂ClF₃N .

Physicochemical and Functional Comparisons

Contradictions and Limitations

- Similarity Scores vs. Structural Differences : While trifluoropropanamine hydrochlorides (CAS 2968-32-3) have high similarity scores (0.83), their acyclic structure fundamentally alters pharmacokinetic behavior compared to cyclobutane derivatives .

- Availability : Some analogues, like 2-(trifluoromethyl)cyclobutan-1-amine HCl (CAS 1803585-22-9), are listed as discontinued, limiting practical comparisons .

Biological Activity

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a novel chemical compound characterized by its unique molecular structure, which includes multiple fluorinated groups. Its molecular formula is CHClFN, and it is often studied for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring with both difluoro and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorinated groups enhances the compound's stability and lipophilicity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms improve binding affinity due to their electronegative nature, allowing for stronger interactions with biological macromolecules. This property is crucial for its potential use in drug development.

Pharmacological Applications

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activities, including:

- Antiviral Activity : Similar compounds have shown efficacy against various viral targets by inhibiting viral replication.

- Anticancer Properties : Studies suggest that fluorinated compounds can interfere with cancer cell proliferation and induce apoptosis.

- Neuropharmacological Effects : Some fluorinated derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of fluorinated cyclobutane derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was linked to the compound's ability to disrupt viral protein synthesis pathways.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of this compound against various cancer cell lines. The results indicated that it exhibited dose-dependent cytotoxicity, with IC values ranging from 10 µM to 30 µM across different cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its biological activity.

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(Trifluoromethyl)cyclobutan-1-amine | Contains trifluoromethyl group | Moderate antiviral activity |

| 3,3-Difluoro-1-methylcyclobutan-1-amine | Contains difluoro group | Enhanced anticancer properties |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Contains carboxylic acid functionality | Weak antibacterial activity |

Research Findings

Recent studies have underscored the importance of fluorinated compounds in drug design. The inclusion of trifluoromethyl groups has been associated with improved pharmacokinetic properties and increased metabolic stability. For instance, research published in MDPI highlights that the incorporation of such groups can lead to significant enhancements in drug potency and selectivity against specific biological targets .

Q & A

Basic: What are the key considerations for synthesizing 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, and how can its purity be optimized?

Methodological Answer:

The synthesis of cyclobutane derivatives typically involves cycloaddition or ring-functionalization strategies. For example, similar compounds like 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride are synthesized via imine formation followed by reduction (NaBH₄) and salt formation . Key considerations include:

- Precursor selection : Use fluorinated cyclobutanones or amines as starting materials.

- Purification : Column chromatography or recrystallization (e.g., using HCl/ethanol for salt formation) to achieve >95% purity .

- Analytical validation : Monitor reaction progress via TLC or LC-MS, and confirm purity via NMR (e.g., ¹⁹F NMR for fluorine environments) .

Advanced: How can computational methods streamline the optimization of reaction conditions for this compound?

Methodological Answer:

Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics for fluorinated cyclobutane synthesis. For example:

- Reaction modeling : Simulate intermediates in imine reduction or trifluoromethyl group incorporation to identify rate-limiting steps .

- Condition screening : Use machine learning to correlate solvent polarity, temperature, and catalyst effects with yield .

- Experimental validation : Compare computational predictions with empirical data (e.g., kinetic studies) to refine models .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Resolve cyclobutane ring protons (δ ~2.5–4.0 ppm) and trifluoromethyl groups (¹³C: ~120–125 ppm) .

- ¹⁹F NMR : Identify distinct fluorine environments (e.g., CF₃ vs. CF₂ groups) with chemical shifts between -60 to -80 ppm .

- LC-MS/HPLC : Quantify purity and detect byproducts (e.g., unreacted amines or decomposition products) .

- X-ray crystallography : Resolve stereochemistry and confirm salt formation (e.g., HCl coordination) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental results in reaction mechanisms?

Methodological Answer:

Contradictions often arise from approximations in computational models or unaccounted experimental variables. Strategies include:

- Sensitivity analysis : Vary parameters (e.g., solvent dielectric constant) in simulations to match empirical kinetics .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates not predicted computationally .

- Hybrid workflows : Integrate computational screening with high-throughput experimentation (HTE) to validate/refine models .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during salt formation) .

- Waste disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced: How can researchers design experiments to elucidate the stereoelectronic effects of fluorine substituents in this compound?

Methodological Answer:

- Comparative synthesis : Synthesize analogs with varying fluorine positions (e.g., 3,3-difluoro vs. 2,2-difluoro) and compare reactivity .

- Computational mapping : Calculate electrostatic potential surfaces (EPS) to visualize electron-withdrawing effects of CF₃/CF₂ groups .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe fluorine’s role in transition-state stabilization .

Basic: What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Exotherm management : Control reaction temperature during exothermic steps (e.g., NaBH₄ reductions) via slow reagent addition .

- Solvent selection : Use scalable solvents (e.g., ethanol/water mixtures) for easier salt precipitation .

- Batch consistency : Implement in-line PAT (Process Analytical Technology) to monitor critical quality attributes (CQAs) like pH and particle size .

Advanced: How can researchers leverage machine learning to predict novel derivatives of this compound with enhanced properties?

Methodological Answer:

- Dataset curation : Compile structural/physicochemical data from analogs (e.g., cyclobutanamine derivatives) .

- Feature engineering : Train models on descriptors like logP, polar surface area, and fluorine count .

- Validation : Synthesize top-predicted candidates and compare properties (e.g., solubility, thermal stability) with forecasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.